Ziprasidone mesylate

Description

Ziprasidone Mesylate is the mesylate salt form of ziprasidone, a benzothiazolylpiperazine derivative and an atypical antipsychotic agent with an antischizophrenic property. Ziprasidone mesylate functions as an antagonist at the dopamine D2 and serotonin 5-HT2A and 5-HT1D receptors, and as an agonist at the 5-HT1A receptor. Ziprasidone mesylate also inhibits the synaptic reuptake of serotonin and norepinephrine. The mechanism of action by which ziprasidone mesylate exerts its antischizophrenic effect is unknown but is potentially mediated through a combination of dopamine D2 and serotonin 5-HT2 antagonism. This agent also has antagonistic activity against histamine H1 and alpha-1-adrenergic receptors.

See also: Ziprasidone (has active moiety).

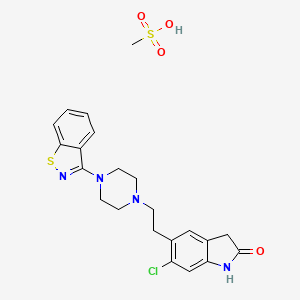

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;methanesulfonic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4OS.CH4O3S.3H2O/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;1-5(2,3)4;;;/h1-4,11,13H,5-10,12H2,(H,23,27);1H3,(H,2,3,4);3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQZEFFFIUHSJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClN4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199191-69-0 | |

| Record name | Ziprasidone mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199191690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZIPRASIDONE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X6SAX83JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Pharmacodynamics of Ziprasidone Mesylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro pharmacodynamic properties of ziprasidone mesylate, an atypical antipsychotic agent. The information presented herein is intended to serve as a technical resource for professionals engaged in neuroscience research and drug development. This document details the receptor binding affinity, functional activity, and effects on ion channels and monoamine transporters, supported by experimental methodologies and visual representations of key signaling pathways.

Receptor Binding Affinity

Ziprasidone exhibits a complex and unique receptor binding profile, characterized by high affinity for several key dopamine and serotonin receptor subtypes. This profile is believed to underpin its therapeutic efficacy in treating the positive, negative, and affective symptoms of schizophrenia with a lower propensity for certain side effects compared to older antipsychotics.[1] The binding affinities (Ki) of ziprasidone for a range of human receptors are summarized in Table 1.

| Receptor Subtype | Ziprasidone Ki (nM) | Reference |

| Dopamine Receptors | ||

| D₂ | 4.8 | [2] |

| D₃ | 7.2 | [2] |

| D₄ | 5.3 | [2] |

| Serotonin Receptors | ||

| 5-HT₁A | 3.4 | [3] |

| 5-HT₁D | 2.3 | |

| 5-HT₂A | 0.4 | |

| 5-HT₂C | 1.3 | |

| 5-HT₇ | 35 | |

| Adrenergic Receptors | ||

| α₁A | 10 | |

| α₂C | 6.5 | |

| Histamine Receptors | ||

| H₁ | 47 | |

| Muscarinic Receptors | ||

| M₁ | >1000 |

Table 1: Ziprasidone Receptor Binding Affinities (Ki)

Functional Activity at Key Receptors

Ziprasidone's clinical effects are not only determined by its binding affinity but also by its functional activity at these receptors. It acts as an antagonist at several key receptors implicated in the pathophysiology of schizophrenia, while demonstrating agonist activity at the 5-HT₁A receptor, which is thought to contribute to its anxiolytic and antidepressant effects, as well as its favorable side effect profile.

Dopamine D₂ Receptor Antagonism

Like other antipsychotics, ziprasidone's primary mechanism for treating positive symptoms is believed to be its antagonism of dopamine D₂ receptors in the mesolimbic pathway.

Serotonin 5-HT₂A Receptor Antagonism

Ziprasidone exhibits a high affinity for and potent antagonism of the 5-HT₂A receptor. The high 5-HT₂A/D₂ receptor affinity ratio is a hallmark of atypical antipsychotics and is associated with a reduced risk of extrapyramidal symptoms.

Serotonin 5-HT₁A Receptor Partial Agonism

Ziprasidone acts as a partial agonist at the 5-HT₁A receptor. This property is thought to contribute to its efficacy against negative and affective symptoms of schizophrenia. The functional potency of ziprasidone at the 5-HT₁A receptor is presented in Table 2.

| Assay Type | Parameter | Value (nM) | Reference |

| [³⁵S]GTPγS Binding | EC₅₀ | 480 |

Table 2: Functional Potency of Ziprasidone at the 5-HT₁A Receptor

Effects on Monoamine Transporters

In addition to its receptor-mediated effects, ziprasidone also inhibits the reuptake of serotonin and norepinephrine, a mechanism shared with some antidepressant medications. This action may further contribute to its therapeutic effects on mood and anxiety. The inhibitory potencies (Ki) for monoamine transporters are detailed in Table 3.

| Transporter | Ziprasidone Ki (nM) | Reference |

| Serotonin Transporter (SERT) | 85 | |

| Norepinephrine Transporter (NET) | 94 |

Table 3: Ziprasidone Affinity for Monoamine Transporters (Ki)

Effects on Ion Channels

Ziprasidone's interaction with various ion channels has been investigated, particularly in the context of its cardiovascular safety profile. It is known to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation. Its effects on other ion channels have also been characterized.

| Ion Channel | Parameter | Value (nM) | Reference |

| hERG K⁺ Channel | IC₅₀ | 120 | |

| Voltage-gated K⁺ (Kv) Channels | IC₅₀ | 390 | |

| L-type Ca²⁺ Channel | - | Reduced Current | |

| Late Na⁺ Channel | - | Enhanced Current |

Table 4: In Vitro Effects of Ziprasidone on Ion Channels

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of ziprasidone for various G protein-coupled receptors.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) recombinantly expressing the human receptor of interest or from homogenized brain tissue. Cells or tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Incubation: A constant concentration of a specific radioligand (e.g., [³H]-spiperone for D₂ receptors) is incubated with the membrane preparation in the presence of increasing concentrations of ziprasidone. The incubation is typically carried out in a 96-well plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand. Unbound radioligand is washed away with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of ziprasidone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity (e.g., agonism, partial agonism) of ziprasidone at G protein-coupled receptors, particularly the 5-HT₁A receptor.

General Protocol:

-

Membrane Preparation: Membranes from a suitable source (e.g., rat hippocampus for 5-HT₁A receptors) are prepared as described for radioligand binding assays.

-

Incubation: Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and increasing concentrations of ziprasidone. The incubation is typically performed at 30°C for 60 minutes.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.

-

Data Analysis: The concentration-response curve for ziprasidone-stimulated [³⁵S]GTPγS binding is plotted to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist).

References

Ziprasidone Mesylate: A Comprehensive Receptor Binding Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the receptor binding profile of ziprasidone mesylate, an atypical antipsychotic agent. The document is intended for researchers, scientists, and professionals involved in drug development who require a thorough understanding of the pharmacological characteristics of this compound.

Ziprasidone's clinical efficacy is attributed to its unique and complex interaction with a variety of neurotransmitter receptors. This guide summarizes the quantitative binding affinities, details the experimental methodologies used to determine these affinities, and visualizes the key signaling pathways modulated by ziprasidone.

Quantitative Receptor Binding Profile

The following tables summarize the in vitro binding affinities of ziprasidone for a range of human receptors. The data, presented as Ki (nM) values, are compiled from various scientific publications and databases. A lower Ki value indicates a higher binding affinity.

Table 1: High-Affinity Receptor Binding Profile of Ziprasidone (Ki < 100 nM)

| Receptor Subtype | Ki (nM) | Functional Activity |

| Serotonin Receptors | ||

| 5-HT2A | 0.4 | Antagonist[1] |

| 5-HT2C | 1.3 | Antagonist[1] |

| 5-HT1A | 3.4 | Agonist[1] |

| 5-HT1D | 2.0 | Antagonist[2] |

| 5-HT7 | 9.3 | Antagonist[2] |

| Dopamine Receptors | ||

| D2 | 4.8 | Antagonist |

| D3 | 7.2 | Antagonist |

| D4 | 32 | Antagonist |

| Adrenergic Receptors | ||

| α1A | 10 | Antagonist |

| Histamine Receptors | ||

| H1 | 47 | Antagonist |

| Monoamine Transporters | ||

| Serotonin Transporter (SERT) | 53 | Inhibitor |

| Norepinephrine Transporter (NET) | 48 | Inhibitor |

Table 2: Low-Affinity Receptor Binding Profile of Ziprasidone (Ki > 100 nM)

| Receptor Subtype | Ki (nM) |

| Muscarinic Receptors | |

| M1 | >1000 |

| Adrenergic Receptors | |

| α2 | 300 |

Experimental Protocols: Radioligand Binding Assays

The receptor binding affinities presented in this guide are primarily determined through in vitro radioligand binding assays. These assays measure the affinity of a drug (in this case, ziprasidone) for a specific receptor by assessing its ability to displace a radioactively labeled ligand that is known to bind to that receptor. While specific parameters may vary between studies, the following sections outline the general and key specific methodologies for determining binding affinities at the dopamine D2 and serotonin 5-HT2A receptors.

General Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

General workflow of a competitive radioligand binding assay.

Detailed Methodology for Dopamine D2 Receptor Binding Assay

-

Receptor Source: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [3H]-Spiperone, a high-affinity D2 antagonist, is commonly used at a final concentration around its Kd value (e.g., 0.1-0.5 nM).

-

Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations such as MgCl2 (e.g., 5 mM).

-

Incubation: Test compound (ziprasidone) at various concentrations, radioligand, and cell membranes are incubated in the assay buffer. The incubation is typically carried out at room temperature or 37°C for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Non-specific Binding Determination: To determine the amount of radioligand that binds non-specifically to the membranes and filter, a parallel set of incubations is performed in the presence of a high concentration of a potent, unlabeled D2 antagonist (e.g., 10 µM haloperidol or unlabeled spiperone).

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of ziprasidone that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Detailed Methodology for Serotonin 5-HT2A Receptor Binding Assay

-

Receptor Source: Membranes from HEK 293 cells expressing the human 5-HT2A receptor or from rat frontal cortex, which is rich in these receptors.

-

Radioligand: [3H]-Ketanserin, a selective 5-HT2A antagonist, is often used at a concentration near its Kd (e.g., 0.5-2.0 nM).

-

Assay Buffer: Similar to the D2 assay, a Tris-HCl buffer (e.g., 50 mM, pH 7.4) is typically used.

-

Incubation: The incubation conditions are generally similar to the D2 receptor assay, with incubation times and temperatures optimized to reach equilibrium.

-

Non-specific Binding Determination: A high concentration of an unlabeled 5-HT2A antagonist, such as mianserin or unlabeled ketanserin (e.g., 10 µM), is used to define non-specific binding.

-

Separation and Quantification: The separation and quantification steps are analogous to the D2 receptor binding assay, utilizing rapid filtration and liquid scintillation counting.

-

Data Analysis: The IC50 is determined from the competition curve, and the Ki is calculated using the Cheng-Prusoff equation as described for the D2 receptor assay.

Key Signaling Pathways

Ziprasidone's therapeutic and side-effect profile is a consequence of its interaction with multiple receptor-mediated signaling pathways. The following diagrams illustrate the primary signaling cascades associated with the receptors for which ziprasidone has the highest affinity.

Dopamine D2 Receptor Signaling (Antagonism)

Ziprasidone acts as an antagonist at D2 receptors, which are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins. Antagonism by ziprasidone blocks the downstream effects of dopamine binding.

Dopamine D2 receptor signaling pathway and its antagonism by ziprasidone.

Serotonin 5-HT2A Receptor Signaling (Antagonism)

Ziprasidone is a potent antagonist of 5-HT2A receptors. These receptors are coupled to the Gq/11 family of G-proteins, and their activation leads to the stimulation of phospholipase C.

Serotonin 5-HT2A receptor signaling and its antagonism by ziprasidone.

Serotonin 5-HT1A Receptor Signaling (Agonism)

In contrast to its antagonist activity at other receptors, ziprasidone is an agonist at 5-HT1A receptors. These receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase.

Agonistic action of ziprasidone on the 5-HT1A receptor signaling pathway.

Serotonin 5-HT2C Receptor Signaling (Antagonism)

Similar to 5-HT2A receptors, 5-HT2C receptors are coupled to Gq/11 proteins. Ziprasidone's antagonism at these receptors blocks serotonin-mediated activation of phospholipase C.

Antagonism of the 5-HT2C receptor signaling pathway by ziprasidone.

References

An In-depth Technical Guide to the Chemical Properties of Ziprasidone Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of ziprasidone mesylate salt, an atypical antipsychotic agent. The information presented is intended to support research, development, and formulation activities by providing detailed data and methodologies related to its physicochemical characteristics.

Chemical Identity and Structure

Ziprasidone mesylate is the methanesulfonic acid salt of ziprasidone. The injectable form is typically available as ziprasidone mesylate trihydrate, a lyophilized powder for reconstitution.[1][2][3]

Molecular Formula: C₂₁H₂₁ClN₄OS · CH₃SO₃H (anhydrous)[4]

Molecular Weight: 509.04 g/mol (anhydrous)[4]

Chemical Name: 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one, methanesulfonate

The chemical structure of ziprasidone mesylate is depicted below:

Figure 1: Chemical Structure of Ziprasidone Mesylate

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for drug development, influencing formulation strategies, bioavailability, and stability.

Solubility

Ziprasidone mesylate is described as a poorly soluble drug. Its solubility is pH-dependent and is also influenced by the presence of different hydrate forms. The mesylate salt was selected for the injectable formulation due to its slightly higher aqueous solubility compared to the hydrochloride salt.

| Solvent/Medium | Hydrate Form | Solubility | Reference |

| Water | Trihydrate | 0.73 mg/mL | |

| Water | Dihydrate | 1.11 mg/mL | |

| Water | Hemihydrate | 1.21 mg/mL | |

| DMSO | Not specified | Soluble |

pKa

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a drug molecule at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

| pKa Value | Type | Source |

| 6.62 | Not Specified | |

| 7.18 | Strongest Basic | |

| 4.33 | Strongest Acidic |

Polymorphism

Ziprasidone mesylate is known to exist in various polymorphic forms, primarily as hydrates. Different crystalline forms can exhibit distinct physicochemical properties, including solubility and stability.

-

Trihydrate: The form typically used in the lyophilized powder for injection.

-

Dihydrate: A known hydrate form with higher water solubility than the trihydrate.

-

Hemihydrate: Reported to have better water solubility than both the dihydrate and trihydrate forms.

The X-ray powder diffraction (XRPD) pattern for the hemihydrate form shows characteristic peaks at 2θ values of 12.83°, 14.05°, 16.37°, 17.58°, 19.76°, 21.50°, 22.98°, 23.78°, 24.51°, and 26.45°.

Stability

The stability of ziprasidone mesylate is a crucial factor for its formulation, storage, and handling. Studies on extemporaneously compounded oral solutions of ziprasidone mesylate have shown that its stability is dependent on storage conditions. When refrigerated, a ziprasidone syrup maintained at least 90% of its stated potency for at least 6 weeks. Samples stored at room temperature, especially when exposed to light, were found to be less stable.

Stress testing of ziprasidone under different conditions has shown that it is stable to acid, photolytic, and thermal stress. However, significant degradation is observed under basic and oxidative hydrolytic conditions.

Mechanism of Action: Signaling Pathways

Ziprasidone is an atypical antipsychotic that exhibits a unique receptor binding profile. Its therapeutic effects are believed to be mediated through a combination of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism. It also has a high affinity for 5-HT2C, 5-HT1A, and 5-HT1D receptors, and acts as an agonist at the 5-HT1A receptor. Furthermore, it is a moderate inhibitor of norepinephrine and serotonin reuptake.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline methodologies for determining key chemical properties of ziprasidone mesylate.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of ziprasidone mesylate to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed, screw-cap vial or flask.

-

Equilibration: Place the flasks in a constant temperature shaker bath (e.g., 37 ± 1 °C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to allow for the sedimentation of the undissolved solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a pipette.

-

Filtration: Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Analysis: Dilute the filtered solution appropriately and determine the concentration of ziprasidone using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa values of ionizable substances.

Methodology:

-

Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh and dissolve a known amount of ziprasidone mesylate in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol for poorly soluble compounds).

-

Titration Setup: Place the sample solution in a thermostated vessel and immerse a calibrated combined pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, ensuring the reading is stable.

-

Data Analysis: Plot the pH versus the volume of titrant added to obtain a titration curve. The pKa value can be determined from the pH at the half-equivalence point or by analyzing the first or second derivative of the titration curve to identify the inflection points.

Polymorphism and Crystallinity (X-ray Powder Diffraction - XRPD)

XRPD is a powerful technique for identifying and characterizing different crystalline forms of a solid material.

Methodology:

-

Sample Preparation: Gently grind the ziprasidone mesylate sample to a fine powder to minimize preferred orientation effects.

-

Instrument Setup: Place the powdered sample in a sample holder. Set up the XRPD instrument with appropriate parameters (e.g., X-ray source, voltage, current, scan range, step size, and scan speed).

-

Data Collection: Acquire the diffraction pattern by scanning the sample over a defined range of 2θ angles.

-

Data Analysis: Analyze the resulting diffractogram by identifying the positions (2θ values) and relative intensities of the diffraction peaks. Each crystalline form will have a unique diffraction pattern, which serves as its "fingerprint."

Logical Relationships of Physicochemical Properties and Bioavailability

The chemical properties of ziprasidone mesylate are interconnected and collectively influence its bioavailability. The following diagram illustrates these relationships.

This guide provides a foundational understanding of the key chemical properties of ziprasidone mesylate. For further in-depth analysis and specific applications, it is recommended to consult the cited literature and perform dedicated experimental studies.

References

A Technical Guide to the Solubility of Ziprasidone Mesylate and Ziprasidone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of two prominent salt forms of the atypical antipsychotic, ziprasidone: the hydrochloride and the mesylate. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development, offering detailed data, experimental protocols, and logical frameworks to inform formulation strategies and salt selection processes.

Executive Summary

Ziprasidone is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high membrane permeability and low aqueous solubility.[1][2] This inherent low solubility presents a significant challenge in the development of bioavailable oral dosage forms. The choice of salt form is a critical determinant of the physicochemical properties of an active pharmaceutical ingredient (API), directly impacting its solubility, dissolution rate, and ultimately, its clinical efficacy. This guide focuses on the two commercially relevant salt forms: ziprasidone hydrochloride, used in oral capsule formulations (Geodon®/Zeldox®), and ziprasidone mesylate, utilized in the intramuscular injection formulation.[3][4][5] While extensive quantitative solubility data is available for the hydrochloride salt, the solubility profile of the mesylate salt is primarily inferred from its formulation context.

Ziprasidone Hydrochloride: Solubility Profile

Ziprasidone hydrochloride is the salt form selected for oral administration. Its solubility is a critical factor influencing the dissolution and subsequent absorption from the gastrointestinal tract.

Quantitative Solubility Data

The aqueous solubility of ziprasidone hydrochloride has been reported with some variability across different sources, which may be attributable to differences in experimental conditions such as temperature, pH, and the specific crystalline form of the salt. It is generally characterized as being from very slightly soluble to sparingly soluble in aqueous media.

| Solvent/Medium | Solubility (mg/mL) | Source(s) |

| Water | ~ 0.210 | |

| Water | 0.00718 | |

| Water | 0.0003 | |

| Dimethyl sulfoxide (DMSO) | ~ 1.2 | |

| Dimethylformamide (DMF) | ~ 0.16 | |

| 1:2 DMSO:PBS (pH 7.2) | ~ 0.33 |

Table 1: Quantitative Solubility of Ziprasidone Hydrochloride in Various Solvents.

pH-Dependent Solubility

As a weak base, the solubility of ziprasidone is expected to be pH-dependent, with higher solubility at lower pH values where the molecule is protonated. In phosphate buffer solutions with a pH above 6.8, ziprasidone free base is practically insoluble.

Ziprasidone Mesylate: An Indirect Assessment of Solubility

Formulation Context and Inferred Solubility

Ziprasidone mesylate is the active component in the intramuscular injection formulation of Geodon®. This formulation is a lyophilized powder that is reconstituted prior to administration. Crucially, the formulation includes sulfobutylether β-cyclodextrin as a solubilizing agent to enable the formation of a solution suitable for injection.

The necessity of a complexing agent strongly implies that ziprasidone mesylate has an intrinsically low aqueous solubility, insufficient for preparing a concentrated solution for intramuscular administration. Patents also allude to the development of ziprasidone mesylate hydrates as a strategy to enhance solubility.

| Attribute | Observation | Implication | Source(s) |

| Formulation | Used in intramuscular injection. | Requires a salt form suitable for parenteral administration. | |

| Excipients | Formulated with sulfobutylether β-cyclodextrin. | The salt's intrinsic aqueous solubility is too low for the required concentration; a solubilizing agent is necessary. | |

| Hydrate Forms | Patents describe the creation of mesylate hydrates. | This is a common strategy to improve the solubility and stability of a salt form. |

Table 2: Qualitative and Inferred Solubility Characteristics of Ziprasidone Mesylate.

Comparative Analysis and Formulation Rationale

The selection of the hydrochloride salt for oral capsules and the mesylate salt for intramuscular injection reflects a deliberate drug development strategy based on the specific requirements of each route of administration.

-

For Oral Administration: The primary challenge is overcoming the low solubility in the gastrointestinal tract to ensure adequate dissolution and absorption. While ziprasidone hydrochloride has low solubility, it is sufficient for a solid oral dosage form, especially when administered with food, which is known to increase its bioavailability by approximately 50%.

-

For Intramuscular Administration: This route requires a much higher concentration of the drug in a small volume of solution. The intrinsic solubility of both the hydrochloride and mesylate salts is inadequate for this purpose. The selection of the mesylate salt was likely influenced by its compatibility with solubilizing agents like cyclodextrins and its stability in the lyophilized and reconstituted forms.

The logical relationship governing the salt form selection is illustrated in the diagram below.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol outlines a standardized shake-flask method for determining the equilibrium solubility of ziprasidone salts, consistent with guidelines from the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.

Materials and Equipment

-

Ziprasidone hydrochloride/mesylate reference standard

-

pH buffers (pH 1.2, 4.5, 6.8, and 7.5)

-

Scintillation vials or glass flasks with screw caps

-

Calibrated pH meter

-

Analytical balance

-

Constant temperature shaker bath or incubator (set to 37 ± 1 °C)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Media: Prepare standardized aqueous buffers at pH 1.2 (0.1 N HCl), 4.5 (acetate buffer), and 6.8 (phosphate buffer).

-

Sample Preparation: Add an excess amount of the ziprasidone salt to a vial containing a known volume (e.g., 10 mL) of each pH buffer. The excess solid should be clearly visible.

-

Equilibration: Place the sealed vials in a shaker bath maintained at 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Time to equilibrium should be established by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until consecutive measurements are consistent.

-

Sample Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials to sediment the excess solid.

-

Filtration and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles. Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved ziprasidone salt in the diluted filtrate using a validated HPLC-UV method.

-

pH Measurement: Measure the pH of the saturated solution in each vial after equilibration to confirm it has not significantly deviated from the initial buffer pH.

The workflow for this experimental protocol is visualized below.

Conclusion

The selection between ziprasidone hydrochloride and ziprasidone mesylate is a clear example of a formulation-driven decision based on the physicochemical properties of the salts. Ziprasidone hydrochloride possesses low but sufficient solubility for development as a solid oral dosage form, where its bioavailability is significantly modulated by food. In contrast, the mesylate salt, while also exhibiting low intrinsic aqueous solubility, is amenable to advanced formulation techniques such as complexation with cyclodextrins, enabling its use in a high-concentration parenteral formulation. This guide provides the available quantitative data for the hydrochloride salt and a logical framework for understanding the properties of the mesylate salt, alongside a robust protocol for further experimental determination of solubility, to aid scientists in the ongoing development of ziprasidone formulations and other BCS Class II compounds.

References

In Vivo Metabolism of Ziprasidone Mesylate: A Technical Guide

Introduction

Ziprasidone is an atypical antipsychotic agent utilized in the management of schizophrenia and bipolar disorder.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by extensive hepatic metabolism. Less than 5% of an administered dose is excreted as the unchanged parent drug, highlighting the critical role of metabolic transformation in its clearance and overall disposition.[3][4] This technical guide provides a detailed overview of the in vivo metabolism of ziprasidone, focusing on its metabolic pathways, the enzymes involved, resulting metabolites, and the experimental methodologies used for their characterization.

Core Metabolic Pathways

Ziprasidone is cleared from the body via three primary metabolic routes, which lead to the formation of four major circulating metabolites.[5] The metabolic clearance is characterized by a significant reductive pathway, accounting for approximately two-thirds of the process, with oxidative pathways making up the remaining one-third.

The principal enzyme systems implicated in ziprasidone's biotransformation are:

-

Aldehyde Oxidase: A cytosolic enzyme that catalyzes the predominant reductive pathway.

-

Cytochrome P450 3A4 (CYP3A4): Responsible for the less prominent oxidative pathways. CYP1A2 may also play a minor role.

-

Glutathione (GSH): Participates in the reduction reaction, likely through chemical reduction.

-

Thiol Methyltransferase: Involved in the subsequent methylation of the reduced intermediate.

The four primary routes of metabolism identified for ziprasidone are:

-

Sulfur Oxidation: Oxidation at the sulfur atom of the benzisothiazole ring results in the formation of ziprasidone sulfoxide and ziprasidone sulfone. These are major metabolites found in human serum but possess low affinity for D2 and 5-HT2 receptors, making them unlikely to contribute to the drug's antipsychotic effects.

-

Reductive Cleavage of the Benzisothiazole Moiety: This major pathway, mediated by aldehyde oxidase and glutathione, involves the cleavage of the benzisothiazole ring. This two-step process begins with a reduction reaction followed by methylation mediated by thiol methyltransferase to form S-methyl-dihydroziprasidone.

-

N-Dealkylation: This pathway involves the cleavage of the ethyl side chain attached to the piperazinyl nitrogen.

-

Hydration and N-Dearylation: A novel pathway identified in humans involves the hydration of the C=N bond of the benzisothiazole ring, which can be followed by subsequent sulfur oxidation or N-dearylation.

The following diagram illustrates the primary metabolic pathways of ziprasidone.

Data Presentation: Pharmacokinetics and Excretion

Ziprasidone is extensively metabolized, with quantitative data from human studies providing insight into its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Pharmacokinetic Parameters of Ziprasidone in Humans

| Parameter | Value | Reference(s) |

| Absorption | ||

| Bioavailability | ~60% (with a meal of at least 500 kcal) | |

| Tmax (Peak Plasma Time) | 6 to 8 hours (oral) | |

| Distribution | ||

| Protein Binding | >99% (primarily to albumin and α1-acid glycoprotein) | |

| Apparent Volume of Distribution | 1.5 L/kg | |

| Metabolism & Elimination | ||

| Terminal Half-Life | ~7 hours (oral) | |

| Apparent Systemic Clearance | 7.5 mL/min/kg | |

| Unchanged Drug in Serum | ~44% of total drug-related material |

Table 2: Excretion of Ziprasidone and Metabolites

| Route | Percentage of Administered Radioactivity | Unchanged Drug (% of Dose) | Reference(s) |

| Feces | ~66% | <4% | |

| Urine | ~20% | <1% | |

| Total Recovered | ~86% | <5% |

Table 3: Serum Concentrations After a Single 20 mg Oral Dose

| Analyte | Cmax (Peak Concentration) | AUC(0-t) (Area Under the Curve) | Reference(s) |

| Unchanged Ziprasidone | 45 ng/mL | 335.7 nghr/mL | |

| Total Radioactivity | 91 ng-eq/mL | 724.6 ng-eqhr/mL |

Experimental Protocols

The characterization of ziprasidone's metabolism has been accomplished through well-defined clinical and in vitro studies.

Human Metabolism Study Protocol

A pivotal study investigating the metabolism and excretion of ziprasidone involved the following methodology:

-

Subjects: Four healthy male volunteers.

-

Dosing: Administration of a single 20 mg oral dose of a mixture of ¹⁴C- and ³H-labeled ziprasidone mesylate.

-

Sample Collection: Blood, urine, and feces were collected at predetermined intervals for up to 11 days post-dose.

-

Sample Analysis:

-

Total radioactivity in all samples was determined to track the excretion profile.

-

Metabolic profiling of urine and serum was conducted using advanced analytical techniques.

-

-

Metabolite Identification: Twelve metabolites were identified using ion-spray liquid chromatography/mass spectrometry (LC/MS) and LC/MS/MS with simultaneous radioactivity monitoring. The structures of major metabolites were confirmed by comparison to synthetic standards.

In Vitro Metabolism Studies

-

Human Liver Fractions: In vitro studies utilizing human liver subcellular fractions (microsomes and cytosol) were instrumental in elucidating the specific enzymes involved.

-

Enzyme Contribution:

-

Incubations with human liver microsomes and recombinant enzymes identified CYP3A4 as the major CYP isoform responsible for oxidative metabolism.

-

Investigations in hepatic cytosolic fractions pinpointed the role of aldehyde oxidase in the reductive cleavage pathway.

-

The involvement of glutathione and thiol methyltransferase in the formation of S-methyl-dihydroziprasidone was also confirmed through these in vitro systems.

-

The general workflow for a human radiolabeled metabolism study is depicted below.

References

- 1. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ziprasidone - Wikipedia [en.wikipedia.org]

- 3. Ziprasidone metabolism, aldehyde oxidase, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

Preclinical Toxicology of Ziprasidone Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziprasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar I disorder.[1] It exhibits a unique receptor binding profile, acting as an antagonist at dopamine D2, serotonin 5-HT2A, and 5-HT1D receptors, and as an agonist at the 5-HT1A receptor.[2][3] This technical guide provides a comprehensive overview of the preclinical toxicology studies conducted on ziprasidone mesylate to support its clinical development and define its safety profile. The data presented herein is crucial for understanding the potential target organ toxicities and safety margins of this compound.

Acute, Subchronic, and Chronic Toxicity

Repeat-dose toxicity studies are fundamental in characterizing the safety profile of a new chemical entity. For ziprasidone, these studies were conducted in various species to identify potential target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL), which is the highest experimental dose at which there is no statistically or biologically significant increase in the frequency or severity of any adverse effects.[4]

Table 1: Summary of Repeat-Dose Toxicity Studies

| Study Type | Species | Duration | Route of Administration | Key Findings | NOAEL |

| Subchronic | Rat | 1 month | Intramuscular (IM) | Highest attainable dose due to volume considerations. | 4 mg/kg |

| Chronic | Rat | 24 months | Dietary | No evidence of increased tumor incidence. No effect on survival. | Not explicitly stated |

| Chronic | Mouse | 24 months | Dietary | No effect on survival. Increased incidence of mammary gland and pituitary tumors in females. | Not explicitly stated |

NOAEL: No-Observed-Adverse-Effect-Level

Carcinogenicity

Long-term carcinogenicity studies are a critical component of the preclinical safety evaluation for drugs intended for chronic use.

Experimental Protocol: Carcinogenicity Studies

Lifetime carcinogenicity studies were performed in both rats and mice to assess the tumorigenic potential of ziprasidone. In these studies, animals were administered ziprasidone in their diet for 24 months.

-

Rat Study: Ziprasidone was administered at doses of 2, 6, or 12 mg/kg/day.

-

Mouse Study: Doses of 50, 100, or 200 mg/kg/day were used.[5]

Table 2: Summary of Carcinogenicity Study Findings

| Species | Sex | Findings |

| Rat | Male & Female | No evidence of an increased incidence of tumors compared to control groups. |

| Mouse | Male | No increase in the incidence of tumors relative to controls. |

| Mouse | Female | Dose-related increases in the incidences of pituitary gland adenoma and carcinoma, and mammary gland adenocarcinoma at all tested doses. |

The proliferative changes observed in the pituitary and mammary glands of female mice are considered to be prolactin-mediated, a common finding for antipsychotic agents with dopamine receptor antagonism. In a 1-month study, female mice showed increased serum prolactin levels, while rats in a 5-week study did not show this effect at the doses used in the carcinogenicity study.

Genotoxicity

A battery of in vitro and in vivo tests was conducted to evaluate the potential of ziprasidone to induce genetic mutations or chromosomal damage.

Experimental Protocol: Genotoxicity Assays

-

In Vitro:

-

Ames bacterial mutation assay.

-

Mouse lymphoma assay for gene mutation.

-

Chromosomal aberration assay in human lymphocytes.

-

-

In Vivo:

-

Micronucleus assays in mice (oral administration) and rats (intramuscular administration) to detect chromosomal aberrations.

-

Table 3: Summary of Genotoxicity Study Results

| Assay | System | Metabolic Activation (S9) | Result |

| Bacterial Mutagenicity (Ames test) | S. typhimurium | With & Without | Negative (slight, non-significant increase at highest concentration) |

| Gene Mutation | Mouse Lymphoma Cells | With & Without | Negative |

| Chromosomal Aberration | Human Lymphocytes | With & Without | Positive results were obtained in one in vitro assay. However, another report states the assay was negative. |

| Micronucleus Test | Mouse (in vivo, oral) | N/A | Negative |

| Micronucleus Test | Rat (in vivo, IM) | N/A | Negative |

Based on the overall evidence, it was concluded that ziprasidone is not mutagenic or clastogenic.

Reproductive and Developmental Toxicity

The potential effects of ziprasidone on fertility, embryonic and fetal development, and pre- and postnatal development were investigated in animal models.

Experimental Protocol: Reproductive and Developmental Toxicity Studies

Studies were conducted in rats and rabbits to assess the effects of ziprasidone on all stages of reproduction. The oral route of administration was primarily used, with doses up to 160 mg/kg in rats.

Key Findings:

Animal studies have indicated developmental toxicity, including possible teratogenic effects, at doses similar to therapeutic human doses. In a study investigating the effects on female rats, ziprasidone administered at 2.5 mg/kg for 28 days resulted in significant weight gain on day 28, but had no effect on the estrous cycle, uterine weight, or plasma prolactin levels.

Visualizations

Diagram 1: General Preclinical Toxicology Workflow

Caption: General workflow for preclinical toxicology assessment of ziprasidone mesylate.

Diagram 2: Carcinogenicity Study Design

Caption: Experimental design for the 24-month carcinogenicity studies in rats and mice.

Conclusion

The preclinical toxicology studies of ziprasidone mesylate have characterized its safety profile. No significant target organ toxicity was observed at occupationally-relevant doses. The genotoxicity assays were largely negative. The carcinogenicity findings in female mice, specifically the increase in pituitary and mammary gland tumors, are attributed to a prolactin-mediated mechanism, a known effect of dopamine D2 receptor antagonists. Reproductive studies in animals have shown some developmental toxicity. This comprehensive preclinical data package was essential for the risk assessment and approval of ziprasidone for clinical use.

References

- 1. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ziprasidone: profile on safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ziprasidone (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The no-observed-adverse-effect-level in drug safety evaluations: use, issues, and definition(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacokinetics of Intramuscular Ziprasidone Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacokinetic profile of intramuscular ziprasidone mesylate, an atypical antipsychotic agent. The information is compiled from peer-reviewed literature and regulatory documents to serve as a technical resource for professionals in pharmaceutical research and development.

Introduction

Ziprasidone mesylate is the intramuscular formulation of ziprasidone, a benzisothiazolylpiperazine derivative.[1] It is indicated for the rapid control of acute agitation in patients with schizophrenia.[2][3] The intramuscular administration offers a distinct pharmacokinetic profile compared to the oral formulation, characterized by rapid absorption and 100% bioavailability, which is critical in emergency psychiatric settings.[4][5] This guide details the absorption, distribution, metabolism, and excretion of intramuscular ziprasidone mesylate, presenting quantitative data in a structured format and outlining the methodologies of key supportive studies.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of intramuscular ziprasidone mesylate have been characterized in several clinical studies. The data presented below are summarized from healthy volunteers and patient populations.

Table 1: Single-Dose Pharmacokinetics of Intramuscular Ziprasidone Mesylate in Healthy Adult Volunteers

| Parameter | 5 mg Dose | 10 mg Dose | 20 mg Dose |

| Tmax (Time to Peak Plasma Concentration) | < 1 hour | < 1 hour | ≤ 60 minutes |

| Cmax (Peak Plasma Concentration) | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |

| AUC (Area Under the Curve) | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |

| t½ (Elimination Half-Life) | ~2.5 hours | 2 to 5 hours | 2 to 5 hours |

| Bioavailability | ~100% | 100% | 100% |

Table 2: General Pharmacokinetic Properties of Ziprasidone

| Parameter | Value |

| Plasma Protein Binding | > 99% (primarily to albumin and α1-acid glycoprotein) |

| Apparent Volume of Distribution (Oral) | 1.5 L/kg |

| Systemic Clearance (Oral) | 7.5 mL/min/kg |

| Accumulation (IM) | Little accumulation observed after 3 days of dosing |

| Steady-State (Oral) | Achieved within 1 to 3 days |

Experimental Protocols

Detailed methodologies from the cited clinical trials are crucial for the interpretation of pharmacokinetic data. The following sections describe the typical design of studies evaluating intramuscular ziprasidone mesylate.

Single-Dose Pharmacokinetic Study in Healthy Volunteers

A representative study design to assess the single-dose pharmacokinetics and dose proportionality of intramuscular ziprasidone would involve the following:

-

Study Design: A randomized, single-dose, crossover or parallel-group study.

-

Subjects: Healthy adult male and/or female volunteers.

-

Dosing: Administration of single intramuscular doses of ziprasidone mesylate (e.g., 5 mg, 10 mg, and 20 mg).

-

Sample Collection: Serial blood samples collected at predefined time points before and after drug administration (e.g., pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

-

Analytical Method: Plasma concentrations of ziprasidone are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

Bioavailability Study

To determine the absolute bioavailability of intramuscular ziprasidone, a three-way crossover study is often employed:

-

Study Design: An open-label, three-way crossover trial.

-

Subjects: Healthy adult volunteers.

-

Treatments:

-

Intravenous (IV) administration of a low dose of ziprasidone (e.g., 5 mg) to serve as a reference for 100% bioavailability.

-

Intramuscular (IM) administration of ziprasidone mesylate (e.g., 5 mg).

-

Oral administration of ziprasidone hydrochloride (e.g., 20 mg) under fed conditions.

-

-

Washout Period: An adequate washout period between treatment phases to ensure complete elimination of the drug from the previous phase.

-

Sample Collection and Analysis: As described in the single-dose pharmacokinetic study.

-

Bioavailability Calculation: The absolute bioavailability (F) of the intramuscular and oral formulations is calculated as: F = (AUCextravascular / Doseextravascular) / (AUCIV / DoseIV).

Absorption, Distribution, Metabolism, and Excretion

Absorption

Following intramuscular administration, ziprasidone is rapidly absorbed, with peak plasma concentrations (Tmax) typically reached within 60 minutes or less. The systemic bioavailability of intramuscularly administered ziprasidone is 100%. This is in contrast to the oral formulation, which has a bioavailability of approximately 60% when taken with food and is significantly reduced in a fasted state. The intramuscular formulation utilizes sulfobutylether beta-cyclodextrin as a solubilizing agent to facilitate this rapid and complete absorption.

Distribution

Ziprasidone is extensively bound to plasma proteins (>99%), primarily albumin and α1-acid glycoprotein. The high degree of protein binding suggests that displacement from binding sites by other drugs is a potential but minimal source of drug-drug interactions. The mean apparent volume of distribution for oral ziprasidone is 1.5 L/kg.

Metabolism

Ziprasidone is extensively metabolized, with only a small amount of the unchanged drug excreted in the urine (<1%) and feces (<4%). The primary metabolic pathways are:

-

Reduction: This pathway is mediated by aldehyde oxidase and chemical reduction by glutathione. This accounts for approximately two-thirds of the metabolic clearance.

-

Oxidation: This pathway is primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with a minor contribution from CYP1A2. This accounts for less than one-third of the metabolic clearance.

The major circulating metabolites are ziprasidone sulfoxide, ziprasidone sulfone, and S-methyldihydroziprasidone; these metabolites are largely inactive.

Excretion

Following oral administration, approximately 20% of the dose is excreted in the urine and about 66% is eliminated in the feces. The elimination of intramuscular ziprasidone is expected to follow a similar pattern, as the route of administration is not expected to alter the metabolic pathways. The mean terminal elimination half-life of intramuscular ziprasidone ranges from 2 to 5 hours.

Visualizations

Experimental Workflow for a Single-Dose IM Ziprasidone Pharmacokinetic Study

Caption: Workflow of a typical single-dose pharmacokinetic study for IM ziprasidone.

Metabolic Pathways of Ziprasidone

Caption: Major metabolic pathways of ziprasidone.

Conclusion

The intramuscular formulation of ziprasidone mesylate provides a valuable therapeutic option for the management of acute agitation in schizophrenia, largely due to its favorable pharmacokinetic profile. The rapid absorption and complete bioavailability ensure a swift onset of therapeutic concentrations. Its metabolism is well-characterized, occurring primarily through reduction via aldehyde oxidase and to a lesser extent through oxidation by CYP3A4. This in-depth understanding of the pharmacokinetics of intramuscular ziprasidone mesylate is essential for its safe and effective use in clinical practice and for guiding future research and drug development efforts in the field of antipsychotics.

References

- 1. Ziprasidone - Wikipedia [en.wikipedia.org]

- 2. ZIPRASIDONE MESYLATE FOR INJECTION, 20mg/mL [dailymed.nlm.nih.gov]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 4. Pharmacotherapy Update - Ziprasidone Mesylate Injection [clevelandclinicmeded.com]

- 5. Pharmacokinetics and therapeutics of acute intramuscular ziprasidone - PubMed [pubmed.ncbi.nlm.nih.gov]

Ziprasidone Mesylate for Schizophrenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ziprasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia. This technical guide provides an in-depth overview of ziprasidone mesylate, the intramuscular formulation of the drug, focusing on its core scientific attributes. The document details its mechanism of action, receptor binding profile, pharmacokinetic and pharmacodynamic properties, and clinical efficacy, with a focus on data relevant to research and drug development. Methodologies of key experimental studies are described to provide a comprehensive understanding of the data generated.

Introduction

Schizophrenia is a complex and chronic mental disorder characterized by a range of symptoms including psychosis, social withdrawal, and cognitive deficits. Ziprasidone is a second-generation (atypical) antipsychotic that has demonstrated efficacy in treating both the positive and negative symptoms of schizophrenia.[1][2] The intramuscular formulation, ziprasidone mesylate, is particularly valuable for the rapid management of acute agitation in patients with schizophrenia.[3][4] This document serves as a technical resource, consolidating key data and methodologies related to ziprasidone for a scientific audience.

Mechanism of Action

The therapeutic effects of ziprasidone in schizophrenia are believed to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[5] Its mechanism is multifaceted, also involving interactions with other serotonin receptor subtypes and inhibition of monoamine reuptake.

Receptor Binding Profile

Ziprasidone exhibits a unique receptor binding profile, characterized by high affinity for the 5-HT2A receptor and a slightly lower affinity for the D2 receptor, a hallmark of atypical antipsychotics. It also demonstrates significant affinity for several other serotonin receptors, including 5-HT2C, 5-HT1A (as an agonist), and 5-HT1D, and is a potent inhibitor of serotonin and norepinephrine reuptake. Conversely, it has a low affinity for histamine H1 and muscarinic M1 receptors, which is associated with a more favorable side-effect profile, including a lower propensity for weight gain and sedation compared to some other atypical antipsychotics.

Table 1: Receptor Binding Affinities (Ki) of Ziprasidone

| Receptor | Ki (nM) |

| Serotonin Receptors | |

| 5-HT2A | 0.42 |

| 5-HT1A (agonist) | 3.4 |

| 5-HT2C | 1.3 |

| 5-HT1D | 2.3 |

| 5-HT7 | 4.7 |

| Dopamine Receptors | |

| D2 | 4.8 |

| D3 | 7.2 |

| D4 | 3.9 |

| Adrenergic Receptors | |

| α1 | 10 |

| α2 | 77 |

| Histamine Receptors | |

| H1 | 47 |

| Muscarinic Receptors | |

| M1 | >1000 |

| Monoamine Transporters | |

| Serotonin Transporter (SERT) | 21 |

| Norepinephrine Transporter (NET) | 78 |

Note: Ki values are compiled from various sources and represent the concentration of the drug required to occupy 50% of the receptors in vitro. Lower values indicate higher affinity.

Signaling Pathways

The primary mechanism of action involves the modulation of dopaminergic and serotonergic signaling pathways in the brain. The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. The potent 5-HT2A receptor antagonism, particularly in the mesocortical pathway, is believed to contribute to the improvement of negative symptoms and cognitive function, and to mitigate the risk of extrapyramidal side effects (EPS) by increasing dopamine release in the striatum. The 5-HT1A receptor agonism may also contribute to the anxiolytic and antidepressant effects observed with ziprasidone.

Caption: Ziprasidone's multimodal mechanism of action in schizophrenia.

Pharmacokinetics

The pharmacokinetic profile of ziprasidone differs between its oral hydrochloride and intramuscular mesylate formulations.

Absorption and Bioavailability

-

Oral (Ziprasidone Hydrochloride): The oral bioavailability is approximately 60% when administered with food. Food, particularly a high-fat meal, can increase the absorption by up to 100%. Peak plasma concentrations are typically reached 6 to 8 hours after oral administration.

-

Intramuscular (Ziprasidone Mesylate): The intramuscular formulation has a bioavailability of 100%. Peak plasma concentrations are achieved much more rapidly, generally within 60 minutes of administration.

Distribution

Ziprasidone is highly protein-bound, with over 99% bound to plasma proteins, primarily albumin and α1-acid glycoprotein. The volume of distribution is approximately 1.5 L/kg.

Metabolism

Ziprasidone is extensively metabolized in the liver, with less than 5% of the dose excreted unchanged. The primary metabolic pathways are N-dealkylation, S-oxidation, and reductive cleavage of the benzisothiazole ring. Two main enzyme systems are involved: aldehyde oxidase and the cytochrome P450 isoenzyme CYP3A4.

Excretion

Elimination occurs primarily through hepatic metabolism. The mean terminal half-life of oral ziprasidone is approximately 7 hours, while the intramuscular formulation has a shorter half-life of 2 to 5 hours. Approximately 20% of the dose is excreted in the urine and about 66% in the feces.

Table 2: Pharmacokinetic Parameters of Ziprasidone

| Parameter | Oral (with food) | Intramuscular |

| Bioavailability | ~60% | 100% |

| Time to Peak Plasma Concentration (Tmax) | 6-8 hours | ≤ 60 minutes |

| Protein Binding | >99% | >99% |

| Volume of Distribution (Vd) | ~1.5 L/kg | ~1.5 L/kg |

| Terminal Half-life (t1/2) | ~7 hours | 2-5 hours |

| Primary Metabolism | Aldehyde oxidase, CYP3A4 | Aldehyde oxidase, CYP3A4 |

| Primary Route of Excretion | Fecal (~66%), Renal (~20%) | Fecal (~66%), Renal (~20%) |

Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of ziprasidone for various neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the specific human recombinant receptor of interest (e.g., D2, 5-HT2A) are prepared from cultured cell lines (e.g., CHO, HEK293).

-

Radioligand Binding: A specific radioligand for the receptor of interest (e.g., [3H]-spiperone for D2 receptors) is incubated with the cell membranes in the presence of varying concentrations of ziprasidone.

-

Incubation and Separation: The mixture is incubated to allow for binding equilibrium to be reached. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of ziprasidone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Caption: Workflow for in vitro receptor binding assays.

Positron Emission Tomography (PET) Receptor Occupancy Studies

Objective: To measure the in vivo occupancy of dopamine D2 and serotonin 5-HT2A receptors by ziprasidone in the brains of patients with schizophrenia.

Methodology:

-

Subject Selection: Patients with a diagnosis of schizophrenia are recruited for the study.

-

Radiotracer Administration: Subjects receive an intravenous injection of a specific radiotracer, such as [11C]raclopride for D2 receptors or [18F]setoperone for 5-HT2A receptors.

-

PET Scanning: Dynamic PET scans are acquired over a specified period to measure the distribution and binding of the radiotracer in the brain.

-

Image Analysis: Regions of interest (ROIs), such as the striatum for D2 receptors and the cortex for 5-HT2A receptors, are delineated on the PET images.

-

Quantification of Receptor Occupancy: The binding potential (BP) of the radiotracer in the ROIs is calculated. Receptor occupancy is determined by comparing the BP in ziprasidone-treated patients to that in a drug-naive or placebo-treated control group, using the formula: Occupancy (%) = 100 × (BP_control - BP_drug) / BP_control.

Caption: Workflow for PET receptor occupancy studies.

Pivotal Phase 3 Clinical Trial for Acute Exacerbation of Schizophrenia (Oral Ziprasidone)

Objective: To evaluate the efficacy and safety of oral ziprasidone in patients with an acute exacerbation of schizophrenia or schizoaffective disorder.

Study Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled, fixed-dose study.

Patient Population: Patients aged 18-65 with a DSM-IV diagnosis of schizophrenia or schizoaffective disorder, experiencing an acute exacerbation of psychotic symptoms.

Treatment Arms:

-

Ziprasidone 80 mg/day (40 mg twice daily)

-

Ziprasidone 160 mg/day (80 mg twice daily)

-

Placebo

Primary Efficacy Measures:

-

Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.

-

Change from baseline in the Clinical Global Impression-Severity (CGI-S) score.

Secondary Efficacy Measures:

-

Change from baseline in the Brief Psychiatric Rating Scale (BPRS) total score.

-

Change from baseline in the PANSS negative subscale score.

Safety Assessments:

-

Adverse event monitoring

-

Vital signs

-

ECG (with particular attention to QTc interval)

-

Weight

-

Laboratory tests (including prolactin levels)

-

Extrapyramidal symptom rating scales (e.g., Simpson-Angus Scale, Barnes Akathisia Scale)

Statistical Analysis: Analysis of covariance (ANCOVA) is used to compare the change from baseline in the primary efficacy measures between the ziprasidone and placebo groups.

Clinical Trial of Intramuscular versus Oral Ziprasidone

Objective: To evaluate the efficacy and safety of a sequential treatment regimen of intramuscular followed by oral ziprasidone in agitated patients with an acute exacerbation of schizophrenia.

Study Design: An open-label, multicenter trial.

Patient Population: Adult patients with an acute exacerbation of schizophrenia requiring intramuscular medication for agitation.

Treatment Regimen:

-

Day 1-3: Intramuscular ziprasidone 10 mg to 20 mg as needed (maximum 40 mg/day).

-

Day 4 onwards: Transition to oral ziprasidone, typically starting at 80 mg/day and titrated to a therapeutic dose (up to 160 mg/day) for up to 8 weeks.

Efficacy Measures:

-

Change from baseline in PANSS total score.

-

Change from baseline in CGI-S score.

Safety Assessments: Similar to the oral ziprasidone trial, with the addition of injection site reaction monitoring.

Clinical Efficacy and Safety

Efficacy in Schizophrenia

Clinical trials have demonstrated the efficacy of ziprasidone in treating the positive, negative, and affective symptoms of schizophrenia. In short-term, placebo-controlled trials, oral ziprasidone at doses of 120-160 mg/day was significantly more effective than placebo in improving PANSS total and CGI-S scores. Intramuscular ziprasidone has been shown to be effective in rapidly controlling acute agitation in patients with schizophrenia.

Safety and Tolerability

Ziprasidone is generally well-tolerated. The most common adverse events include somnolence, dizziness, nausea, and dyspepsia. It has a low propensity for weight gain and is associated with a lower risk of metabolic side effects (e.g., hyperlipidemia, hyperglycemia) compared to some other atypical antipsychotics. The incidence of extrapyramidal symptoms is also low. A key safety consideration is the potential for QTc interval prolongation, and it is therefore contraindicated in patients with a known history of QT prolongation, recent acute myocardial infarction, or uncompensated heart failure.

Table 3: Key Clinical Trial Efficacy and Safety Findings

| Trial Design | Population | Interventions | Key Efficacy Outcomes | Key Safety Findings |

| 6-week, randomized, double-blind, placebo-controlled | Acute exacerbation of schizophrenia/schizoaffective disorder (n=302) | Ziprasidone 80 mg/day, 160 mg/day; Placebo | Significant improvement in PANSS total and CGI-S scores for both ziprasidone doses vs. placebo. | Low incidence of EPS and weight gain. Most common AEs: dyspepsia, nausea, dizziness, somnolence. |

| 7-day, randomized, open-label | Acute psychotic agitation (n=132) | IM ziprasidone followed by oral ziprasidone; IM haloperidol followed by oral haloperidol | IM ziprasidone was significantly more effective than IM haloperidol in reducing BPRS total and agitation scores. | Lower incidence of movement disorders with ziprasidone compared to haloperidol. |

| Open-label, sequential treatment | Agitated patients with acute exacerbation of schizophrenia (n=150) | IM ziprasidone (3 days) followed by oral ziprasidone (8 weeks) | Significant reduction in PANSS and CGI-S scores from baseline to the end of both the IM and oral phases. | Generally well-tolerated with a low incidence of adverse events. |

Conclusion

Ziprasidone mesylate is a valuable therapeutic option for the treatment of schizophrenia, particularly for the management of acute agitation. Its unique receptor binding profile, which includes potent 5-HT2A and D2 receptor antagonism, 5-HT1A agonism, and inhibition of serotonin and norepinephrine reuptake, contributes to its broad spectrum of efficacy against positive, negative, and affective symptoms. The favorable pharmacokinetic profile of the intramuscular formulation allows for rapid attainment of therapeutic concentrations. Clinical data support its efficacy and a generally favorable safety profile, with a lower risk of metabolic side effects and extrapyramidal symptoms compared to some other antipsychotics. This technical guide provides a consolidated resource for researchers and drug development professionals, offering detailed insights into the scientific underpinnings of ziprasidone's use in schizophrenia.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ziprasidone 80 mg/day and 160 mg/day in the acute exacerbation of schizophrenia and schizoaffective disorder: a 6-week placebo-controlled trial. Ziprasidone Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ziprasidone mesylate (Geodon for injection): the first injectable atypical antipsychotic medication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn-links.lww.com [cdn-links.lww.com]

- 5. Transition from ziprasidone im to oral formulation in agitated patients with acute exacerbation of schizophrenia: an open trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Ziprasidone Mesylate for Bipolar Disorder: A Technical Guide for Researchers

An In-depth Examination of the Pharmacology, Clinical Efficacy, and Research Methodologies for Ziprasidone in the Treatment of Bipolar Disorder.

This technical guide provides a comprehensive overview of ziprasidone mesylate for researchers, scientists, and drug development professionals. It delves into the core pharmacology, summarizes key clinical trial data, and outlines experimental protocols relevant to the study of this atypical antipsychotic in the context of bipolar disorder.

Core Pharmacology and Mechanism of Action

Ziprasidone is an atypical antipsychotic agent characterized by its unique receptor-binding profile, which contributes to its efficacy in treating both manic and depressive symptoms of bipolar disorder.[1][2] Its primary mechanism of action involves a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[3][4] Notably, ziprasidone exhibits a higher affinity for the 5-HT2A receptor compared to the D2 receptor, a characteristic shared by other atypical antipsychotics.[1]

Beyond its primary targets, ziprasidone also demonstrates a complex interplay with other neurotransmitter systems. It acts as a potent antagonist at 5-HT2C and 5-HT1D receptors and an agonist at the 5-HT1A receptor. Furthermore, ziprasidone moderately inhibits the reuptake of both serotonin and norepinephrine, a property that may contribute to its antidepressant and anxiolytic effects. This multifaceted pharmacological profile is thought to underlie its broad spectrum of activity in bipolar disorder, addressing not only psychosis and mania but also mood stabilization and depressive symptoms.

Signaling Pathways

The therapeutic effects of ziprasidone are mediated through its modulation of complex intracellular signaling pathways. By antagonizing D2 and 5-HT2A receptors, it influences downstream signaling cascades critical for neuronal function and mood regulation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for ziprasidone, including receptor binding affinities and pharmacokinetic parameters.

Table 1: Receptor Binding Affinities (Ki, nM)

| Receptor | Affinity (Ki, nM) | Reference |

| 5-HT2A | High | |

| Dopamine D2 | High | |

| 5-HT2C | Potent Interaction | |

| 5-HT1D | Potent Interaction | |

| 5-HT1A | Potent Interaction | |

| α1-Adrenergic | Low | |

| Histamine H1 | Low | |

| Muscarinic M1 | Low |

Note: Specific Ki values are often proprietary or vary between studies. The table reflects the qualitative descriptions of affinity found in the literature.

Table 2: Pharmacokinetic Parameters of Ziprasidone

| Parameter | Oral Administration | Intramuscular Administration | Reference |

| Bioavailability | ~60% (with food) | ~100% | |

| Time to Peak Plasma Concentration (Tmax) | 6-8 hours | ≤ 60 minutes | |

| Protein Binding | >99% | >99% | |

| Mean Terminal Half-life | ~7 hours | 2-5 hours | |

| Mean Apparent Systemic Clearance | 7.5 mL/min/kg | Not specified | |

| Mean Apparent Volume of Distribution | 1.5 L/kg | Not specified | |

| Metabolism | Primarily hepatic (aldehyde oxidase, CYP3A4) | Primarily hepatic | |

| Excretion | ~20% urine, ~66% feces | Not extensively evaluated, expected to be similar to oral |

Experimental Protocols

This section outlines the methodologies for key experiments cited in ziprasidone research for bipolar disorder.

Receptor Binding Assays

Objective: To determine the affinity of ziprasidone for various neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., from rats or humans) or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellets multiple times to remove endogenous ligands.

-

Radioligand Binding: Incubate the prepared membranes with a specific radiolabeled ligand for the receptor of interest (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) and varying concentrations of unlabeled ziprasidone.

-

Separation and Counting: Separate the bound from free radioligand by rapid filtration through glass fiber filters. Wash the filters to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of ziprasidone that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Animal Models of Bipolar Disorder

Objective: To evaluate the efficacy of ziprasidone in preclinical models that mimic aspects of bipolar disorder.

Common Models:

-

Amphetamine- or Phencyclidine-Induced Hyperactivity: This model mimics manic-like hyperactivity.

-

Habituation: Acclimate rodents (rats or mice) to an open-field arena.

-

Drug Administration: Administer ziprasidone or vehicle control. After a pre-treatment period, administer a psychostimulant (e.g., d-amphetamine) to induce hyperlocomotion.

-